
octan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is a synthetic organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of an octan-2-yl ester group, a dichlorophenoxy moiety, and a nitrobenzoate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate typically involves the esterification of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid with octan-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene for several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Octan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid and octan-2-ol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The dichlorophenoxy moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Hydrolysis: 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid and octan-2-ol.
Reduction: 5-(2,4-dichlorophenoxy)-2-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Octan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate has several applications in scientific research:
Agriculture: It can be used as a herbicide or plant growth regulator due to its ability to interfere with plant hormone pathways.
Pharmaceuticals: The compound can serve as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Chemical Research: It is used as a reagent in organic synthesis for the preparation of complex molecules and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of octan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate involves its interaction with specific molecular targets. In plants, it may act by mimicking or inhibiting natural plant hormones, leading to disrupted growth and development. The nitrobenzoate structure allows it to participate in redox reactions, potentially generating reactive intermediates that can affect cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octan-2-yl (2,4-dichlorophenoxy)acetate: Similar in structure but lacks the nitro group, which affects its reactivity and applications.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a simpler structure, lacking the ester and nitro functionalities.
Uniqueness
Octan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is unique due to the combination of its ester, dichlorophenoxy, and nitrobenzoate groups. This combination imparts distinct chemical properties and reactivity, making it suitable for specific applications that similar compounds may not fulfill.
Propriétés
Numéro CAS |
57729-05-2 |
|---|---|
Formule moléculaire |
C21H23Cl2NO5 |
Poids moléculaire |
440.3 g/mol |
Nom IUPAC |
octan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C21H23Cl2NO5/c1-3-4-5-6-7-14(2)28-21(25)17-13-16(9-10-19(17)24(26)27)29-20-11-8-15(22)12-18(20)23/h8-14H,3-7H2,1-2H3 |
Clé InChI |
JSGYQNAGJCFNIR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


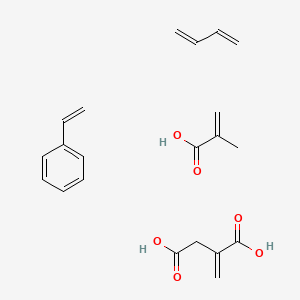
![2-Pyrrolidinone, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14630552.png)
![2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14630556.png)
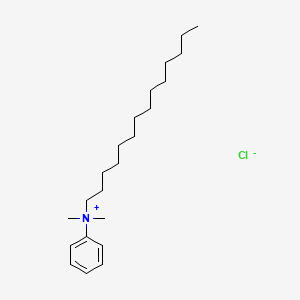

![3-[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-amine](/img/structure/B14630570.png)

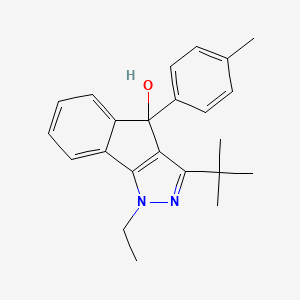
![N-(4-Bromophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630589.png)
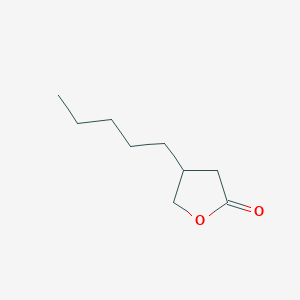
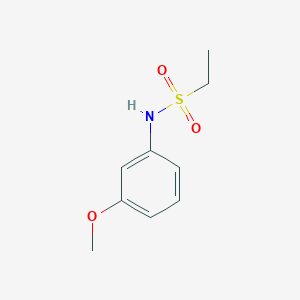
![2-[2-(5-Nitrofuran-2-yl)ethenyl]-5-phenyl-1,3,4-thiadiazole](/img/structure/B14630605.png)
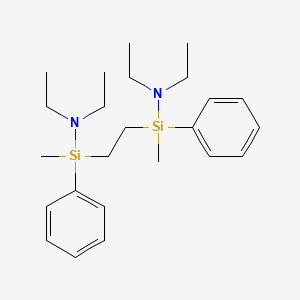
![[Butoxy(oxido)phosphoryl] phosphate](/img/structure/B14630628.png)
